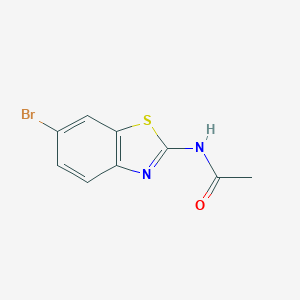
N-(6-bromo-1,3-benzothiazol-2-yl)acetamide
Cat. No. B177718
Key on ui cas rn:
16628-26-5
M. Wt: 271.14 g/mol
InChI Key: YVCKQTVKWZSELH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07928140B2
Procedure details


6-Bromobenzo[d]thiazol-2-amine (Aldrich, St. Louis, Mo.; 10.02 g, 43.7 mmol) was suspended in DCM (175 mL) to which DMAP (6.107 g, 50.0 mmol) was added. The flask was cooled in an ice water bath under argon, and acetic anhydride (4.60 mL, 48.8 mmol) was added, and the reaction was warmed to RT and stirred overnight. The reaction was washed with 10% HCl and water. The precipitate in the organic phase was filtered. The aqueous washings were extracted with DCM and 10:1 DCM/MeOH. These extracts were concentrated, combined with the filtrate from the above filtration, and concentrated again. The solid was collected (from the filtration as well as the aqueous workup), concentrated, and dried under vacuum to afford the desired N-(6-bromobenzo[d]thiazol-2-yl)acetamide (12.30 g, 45.39 mmol, 88% purity, 91% yield). MS (ESI pos. ion) m/z: 271 (MH+, 79Br), 273 (MH+, 81Br). Calculated exact mass for C9H7BrN2OS: 270 (79Br), 272 (81Br).




Yield
91%
Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([NH2:9])[S:8][C:4]=2[CH:3]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C(Cl)Cl.CN(C1C=CN=CC=1)C>[Br:1][C:2]1[CH:11]=[CH:10][C:5]2[N:6]=[C:7]([NH:9][C:12](=[O:14])[CH3:13])[S:8][C:4]=2[CH:3]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
10.02 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC2=C(N=C(S2)N)C=C1
|
Step Two
|
Name
|
|
|
Quantity
|
4.6 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O
|
Step Three
|
Name
|
|
|
Quantity
|
175 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
6.107 g
|
|
Type
|
catalyst
|
|
Smiles
|
CN(C)C=1C=CN=CC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The flask was cooled in an ice water bath under argon
|
WASH
|
Type
|
WASH
|
|
Details
|
The reaction was washed with 10% HCl and water
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The precipitate in the organic phase was filtered
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aqueous washings were extracted with DCM and 10:1 DCM/MeOH
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
These extracts were concentrated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
combined with the filtrate from the above filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated again
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was collected (
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
from the filtration as well as the aqueous workup),
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried under vacuum
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=CC2=C(N=C(S2)NC(C)=O)C=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 45.39 mmol | |
| AMOUNT: MASS | 12.3 g | |
| YIELD: PERCENTYIELD | 91% | |
| YIELD: CALCULATEDPERCENTYIELD | 103.9% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
